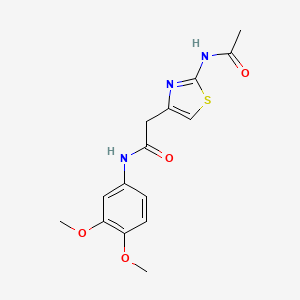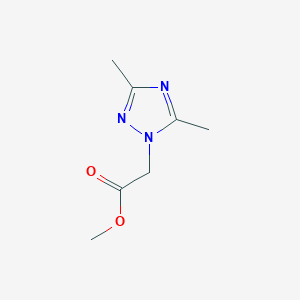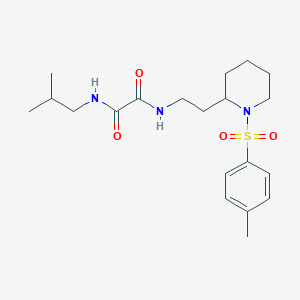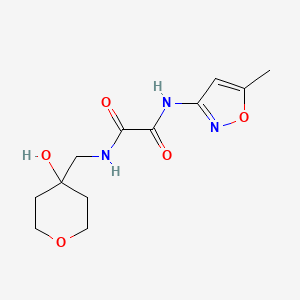
2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide" is a derivative of thiazole, a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen. This particular compound is not directly mentioned in the provided papers, but it is structurally related to various synthesized acetamide derivatives that have been explored for their pharmacological properties. These compounds are characterized by the presence of an acetamide group attached to a thiazole ring and further modified by various substituents which can influence their biological activity.
Synthesis Analysis
The synthesis of related thiazole acetamide derivatives is described in the papers. For instance, a series of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides were synthesized using either microwave irradiation technique or conventional synthesis methods . Similarly, N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety were prepared, indicating the versatility of the thiazole acetamide scaffold in medicinal chemistry . These methods typically involve the formation of the thiazole ring followed by acylation with the appropriate acetamide derivatives.
Molecular Structure Analysis
The molecular structure of thiazole acetamides is characterized by spectral data such as IR, (1)H NMR, and MS, and their purity is ascertained by microanalysis . The structural integrity and conformation of these compounds can be further confirmed by techniques like X-ray single-crystal analysis and DFT methods, as seen in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide .
Chemical Reactions Analysis
The chemical reactivity of thiazole acetamides involves interactions with various reagents to introduce different functional groups. For example, the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane followed by transsilylation leads to the formation of new silylated derivatives . These reactions are crucial for modifying the biological activity and selectivity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the dimethoxyphenyl group can affect these properties and, consequently, the pharmacokinetics of the compounds. The synthesized compounds are typically screened for their pharmacological activity, which provides insights into their potential therapeutic applications .
Pharmacological Evaluation
The pharmacological evaluation of thiazole acetamides includes in vivo studies in animal models. For instance, the synthesized compounds in paper were screened for their in vivo pharmacological activity in Swiss albino mice, focusing on D(2) antagonism and 5-HT(2A) antagonism, which are relevant for antipsychotic agents. Similarly, the compounds in paper were evaluated for their agonistic activity against human β3-adrenergic receptors, with implications for treating obesity and type 2 diabetes. These studies are essential for determining the therapeutic potential of the compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Chemical Synthesis and Antitumor Activity : A study focused on the synthesis of benzothiazole derivatives, including compounds similar to the one , demonstrated significant antitumor activities against human tumor cell lines. This suggests its potential utility in cancer research and therapy development (Yurttaş, Tay, & Demirayak, 2015).
Heterocyclic Syntheses from Thioureido-acetamides : Thioureido-acetamides have been utilized in various heterocyclic syntheses through one-pot cascade reactions. This method highlights the utility of acetamide derivatives in efficient, atom-economic synthesis routes for heterocycles, which are crucial in pharmaceuticals (Schmeyers & Kaupp, 2002).
Biological and Pharmacological Activities
Antimicrobial Agents : The synthesis of new heterocyclic compounds incorporating the antipyrine moiety, derived from acetamide derivatives, has shown significant biological activity against various microorganisms. This points to the compound's relevance in the development of new antimicrobial agents (Aly, Saleh, & Elhady, 2011).
Anticancer Properties : Compounds synthesized from structures similar to 2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide have shown considerable anticancer activity, especially against specific cancer cell lines. This underscores its potential in cancer research and therapeutic applications (Evren et al., 2019).
Eigenschaften
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-9(19)16-15-18-11(8-23-15)7-14(20)17-10-4-5-12(21-2)13(6-10)22-3/h4-6,8H,7H2,1-3H3,(H,17,20)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELNJULJVMNBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2549151.png)

![N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide](/img/structure/B2549154.png)
![N-cyclohexyl-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2549156.png)




![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2549165.png)
![Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate](/img/structure/B2549168.png)
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2549169.png)
![8-(4-Ethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2549170.png)
